BenchChemオンラインストアへようこそ!

N-(4-(4-phenoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Structure-Activity Relationship Sulfonamide SAR Thiazole-benzamide scaffold

Select this precise N-(4-aryl-thiazol-2-yl)-4-sulfamoyl-benzamide chemotype for systematic P2X3 SAR mapping. The unsubstituted piperidine sulfonamide (CAS 361159-24-2) delivers a distinct steric and electronic profile compared to dialkylsulfamoyl and morpholinosulfonyl variants in US10174016B2. Head-to-head IC50 determination in FLIPR-based Ca2+ assays using recombinant hP2X3 lines will quantify the piperidine moiety's contribution to antagonist potency and selectivity. Avoid generic 'similar-looking' analogs that trigger divergent biological outcomes due to SAR cliffs.

Molecular Formula C27H25N3O4S2
Molecular Weight 519.63
CAS No. 361159-24-2
Cat. No. B2424560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-phenoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS361159-24-2
Molecular FormulaC27H25N3O4S2
Molecular Weight519.63
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C27H25N3O4S2/c31-26(21-11-15-24(16-12-21)36(32,33)30-17-5-2-6-18-30)29-27-28-25(19-35-27)20-9-13-23(14-10-20)34-22-7-3-1-4-8-22/h1,3-4,7-16,19H,2,5-6,17-18H2,(H,28,29,31)
InChIKeyLKQOGBBUIPTAAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Phenoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 361159-24-2): Chemical Identity and Scaffold Context for Scientific Procurement


N-(4-(4-Phenoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 361159-24-2) is a fully synthetic small molecule built on a 1,3-thiazol-2-yl substituted benzamide scaffold bearing a 4-phenoxyphenyl group at the thiazole 4-position and a piperidin-1-ylsulfonyl moiety at the benzamide para-position [1]. This chemotype overlaps structurally with two therapeutically investigated series: aminothiazole-based calcium channel activators that function as TLR4 co-adjuvants (exemplified by 2D216, which replaces the phenoxyphenyl with 2,5-dimethylphenyl) [2], and 1,3-thiazol-2-yl substituted benzamides disclosed as P2X3 receptor antagonists by Bayer AG [3]. The compound is catalogued by multiple chemical suppliers for research use, making it accessible for systematic comparator studies.

Procurement Risk: Why N-(4-(4-Phenoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


Within the N-(4-aryl-thiazol-2-yl)-4-sulfamoyl-benzamide chemotype, even modest structural changes produce divergent pharmacological profiles. The sulfonamide substituent identity—piperidine (CAS 361159-24-2), 3,5-dimethylpiperidine (CAS 361167-56-8), or azepane (CAS 304864-52-6)—alters ring size, steric bulk, and conformational flexibility, parameters known to govern target engagement and selectivity . Similarly, replacing the 4-phenoxyphenyl group at the thiazole 2-position with 2,5-dimethylphenyl shifts the biological readout from P2X3 receptor antagonism to calcium-channel-mediated co-adjuvant activity, as demonstrated by the distinct functional profiles of the Bayer P2X3 series versus the 2D216 aminothiazole series [1] [2]. These structure-activity relationship (SAR) cliffs mean that generic substitution by a 'similar-looking' analog carries a high risk of obtaining a qualitatively different biological outcome, compromising experimental reproducibility.

Quantitative Differentiation Evidence for N-(4-(4-Phenoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 361159-24-2)


Sulfonamide Ring-Size Differentiation: Piperidine vs. Azepane vs. 3,5-Dimethylpiperidine

The target compound incorporates an unsubstituted piperidine ring (6-membered) in its sulfonamide moiety. The closest commercially available analogs differ specifically at this position: CAS 361167-56-8 bears a 3,5-dimethylpiperidine (6-membered, disubstituted; MW 547.69), and CAS 304864-52-6 bears an azepane (7-membered) ring . The piperidine variant (target compound, MW ~533.6) occupies an intermediate steric and conformational space relative to these comparators. The unsubstituted piperidine provides a distinct hydrogen-bond-accepting sulfonamide oxygen geometry and reduced steric encumbrance compared to 3,5-dimethylpiperidine, while offering greater conformational restriction than the flexible 7-membered azepane. These physicochemical differences are expected to translate into differential target binding kinetics and selectivity profiles [1].

Structure-Activity Relationship Sulfonamide SAR Thiazole-benzamide scaffold

P2X3 Receptor Antagonist Scaffold Membership: Shared Core with Bayer Clinical Series

The 1,3-thiazol-2-yl substituted benzamide scaffold of the target compound is the core pharmacophore of Bayer's P2X3 receptor antagonist series, exemplified by filapixant (BAY 1817080) and related clinical candidates [1]. Compounds in this series bearing a 4-phenoxyphenyl group at the thiazole position and varied sulfonamide substituents were systematically evaluated for P2X3 antagonism in intracellular calcium flux assays using cells expressing human P2X3 receptors [2]. While the exact IC50 of CAS 361159-24-2 at P2X3 is not publicly disclosed in the patent or primary literature, the closest structurally characterized analogs in the Bayer patent (Example compounds bearing 4-substituted thiazole and varied benzamide sulfonamides) demonstrate IC50 values ranging from 2 nM to >1 µM depending on the sulfonamide substitution pattern [2]. The piperidin-1-ylsulfonyl group occupies a defined chemical space within this SAR that is distinct from the dialkylsulfamoyl and morpholinosulfonyl variants.

P2X3 receptor Pain Ion channel Neurogenic disorder

Aminothiazole Calcium Channel Activator Scaffold: Comparator-Driven Differentiation from 2D216 and 2E151

The structurally related compound 2D216 [N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide] was characterized as a calcium channel activator that enhances TLR4 ligand-stimulated NF-κB activation and extends antigen-specific antibody responses in murine vaccination models when co-administered with LPS [1]. In an autologous mixed lymphocyte reaction (MLR) assay, the more potent analog 2E151 [N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide] demonstrated superior co-adjuvant activity relative to 2D216 [1]. The target compound retains the identical piperidin-1-ylsulfonyl benzamide substructure of 2D216 but replaces the 2,5-dimethylphenyl group with a 4-phenoxyphenyl moiety. This substitution introduces an additional hydrogen bond acceptor (the phenoxy oxygen) and increases molecular surface area, which is predicted to alter calcium channel subtype selectivity and cellular pharmacokinetics relative to 2D216 [2].

Calcium channel activator Adjuvant TLR4 co-adjuvant Vaccine

Purity and Identity Verification: Compound-Specific Analytical Determinants

CAS 361159-24-2 is a discrete chemical entity with a defined molecular formula (C27H25N3O4S2), molecular weight (~519.6 g/mol), and IUPAC name: N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide . The closest purchasable analog, CAS 361167-56-8, differs by the addition of two methyl groups on the piperidine ring (C29H29N3O4S2, MW 547.69), producing a distinct InChI Key, canonical SMILES string, and chromatographic retention time. These differences enable unambiguous identity confirmation by LC-MS or NMR. Suppliers typically provide this compound at ≥95% purity for research-grade applications . Procurement of the incorrect CAS number will yield a compound with different physicochemical properties (LogP, solubility, melting point) and potentially divergent biological activity.

Quality control Procurement specification Analytical chemistry

Recommended Research Application Scenarios for N-(4-(4-Phenoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 361159-24-2)


P2X3 Receptor Antagonist SAR Probe in Pain and Neurogenic Disorder Research

Use this compound as a structural probe within the Bayer 1,3-thiazol-2-yl substituted benzamide series to map the sulfonamide SAR landscape at human P2X3 receptors. The unsubstituted piperidine sulfonamide represents a distinct steric and electronic profile compared to dialkylsulfamoyl and morpholinosulfonyl variants described in US10174016B2 [1]. Head-to-head IC50 determination in FLIPR-based intracellular calcium assays using recombinant hP2X3 cell lines will quantify the contribution of the piperidine moiety to P2X3 antagonist potency and selectivity versus P2X2/3 heteromers.

Calcium Channel Activator Pharmacophore Deconvolution

Deploy this compound alongside 2D216 and 2E151 to dissect the contribution of the thiazole 4-position aryl group to calcium channel activation and TLR4 co-adjuvant activity. The 4-phenoxyphenyl substituent introduces an additional polar atom (ether oxygen) absent in the 2,5-dimethylphenyl comparator series, enabling systematic evaluation of hydrogen-bonding effects on Ca2+ flux potency and NFAT translocation in human myeloid reporter cells [2].

Negative Control Establishment for Sulfonamide Ring-Size Studies

In experiments designed to evaluate the impact of sulfonamide ring expansion (piperidine → azepane) or substitution (piperidine → 3,5-dimethylpiperidine) on target engagement, CAS 361159-24-2 serves as the unsubstituted 6-membered ring reference compound. Its intermediate conformational profile enables quantitative comparison of binding affinity, residence time, and cellular permeability across the ring-size series .

Chemical Biology Tool for Sphingosine Kinase Pathway Investigation

Given the thiazolyl-piperidine chemotype's precedence as a sphingosine kinase (SphK) inhibitor scaffold in patent literature (DE102008029734A1), this compound may be screened for SphK1/SphK2 inhibitory activity [3]. Its differentiation from known SphK inhibitors (e.g., PF-543) lies in the combination of the 4-phenoxyphenyl-thiazole core with the piperidin-1-ylsulfonyl benzamide, a structural motif not represented in the primary SphK inhibitor chemotypes.

Quote Request

Request a Quote for N-(4-(4-phenoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.